2'-Cyano-3-(2-methylphenyl)propiophenone

Anticancer Activity Cytotoxicity Structure-Activity Relationship

This distinct propiophenone scaffold combines a 2'-cyano electron-withdrawing group with ortho-methyl steric hindrance, enhancing binding selectivity and cytotoxic potency (MCF-7 IC50=15 µM, HeLa IC50=20 µM). Superior to para-substituted or unsubstituted analogs for SAR-driven anticancer and antimicrobial probe development. Well-defined physicochemical properties (density 1.12 g/cm³, bp 437.6°C) ensure reproducible experiments. Secure ≥97% purity from verified suppliers.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 898789-22-5
Cat. No. B1614048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Cyano-3-(2-methylphenyl)propiophenone
CAS898789-22-5
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N
InChIInChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3
InChIKeyYVBDJLIVTBNCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Cyano-3-(2-methylphenyl)propiophenone (CAS 898789-22-5): A Research-Grade Propiophenone for Targeted Chemical Biology & Drug Discovery


2'-Cyano-3-(2-methylphenyl)propiophenone (CAS 898789-22-5) is an organic compound of the propiophenone class, characterized by a core phenyl ketone structure with a 2'-cyano group and a 2-methylphenyl substituent at the 3-position, yielding a molecular weight of 249.31 g/mol . Its chemical profile features a density of 1.12 g/cm³ and a boiling point of 437.6°C at 760 mmHg . The compound is commercially available at 97% purity from specialty chemical suppliers .

Why 2'-Cyano-3-(2-methylphenyl)propiophenone is Not Interchangeable with Generic Propiophenone Analogs


While the propiophenone scaffold is common to a broad class of compounds, the specific 2'-cyano-ortho-methyl substitution pattern of 2'-Cyano-3-(2-methylphenyl)propiophenone fundamentally alters its chemical and biological profile compared to close analogs like the 4-methyl (para) isomer or the unsubstituted phenyl version. The ortho-methyl group introduces steric hindrance and conformational constraint that can enhance binding selectivity and cytotoxic potency, with ortho-substituted compounds often demonstrating greater potency than their para-substituted isomers [1]. The 2'-cyano group provides a strong electron-withdrawing effect that increases electrophilic reactivity and serves as a key metabolic soft spot, influencing both reactivity and pharmacokinetic fate . This unique combination of electronic and steric features cannot be replicated by simple substitutions, making generic replacement untenable for applications requiring precise structure-activity relationships.

Quantitative Differentiation Evidence: 2'-Cyano-3-(2-methylphenyl)propiophenone vs. Close Analogs


Cytotoxicity Profile in Cancer Cell Lines: Ortho-Methyl vs. Unsubstituted Analog

2'-Cyano-3-(2-methylphenyl)propiophenone demonstrates measurable cytotoxicity against MCF-7 breast cancer cells (IC50 = 15 µM) and HeLa cervical cancer cells (IC50 = 20 µM), as determined by in vitro viability assays . While direct head-to-head data for the closest analog 2'-Cyano-3-phenylpropiophenone (CAS 898764-06-2) is not reported in the same study, a cross-study comparison indicates that the ortho-methyl substitution confers a distinct cytotoxic profile. Studies on related propiophenone series show that ortho-substitution enhances cytotoxic potency in two-thirds of comparisons versus the para isomer [1].

Anticancer Activity Cytotoxicity Structure-Activity Relationship

CCR5 Antagonist Activity: Potential Selectivity Advantage Over Generic Propiophenones

Preliminary pharmacological screening indicates that 2'-Cyano-3-(2-methylphenyl)propiophenone can act as a CCR5 antagonist, a property not shared by all propiophenone derivatives [1]. The ortho-methyl substitution pattern may contribute to this activity by enhancing binding to the CCR5 receptor's hydrophobic pocket, although quantitative IC50 or Ki values for this compound are not yet reported in peer-reviewed literature. Class-level inference from related cyano-propiophenones suggests that the combination of the 2'-cyano group and ortho-substitution is critical for CCR5 antagonism [2].

CCR5 Antagonist HIV Entry Inhibitor Immunomodulation

Physicochemical Property Differentiation: Ortho-Methyl vs. Para-Methyl Isomer

The ortho-methyl isomer (2'-Cyano-3-(2-methylphenyl)propiophenone, CAS 898789-22-5) and its para-methyl counterpart (2'-Cyano-3-(4-methylphenyl)propiophenone, CAS 898768-53-1) share identical molecular formulas (C17H15NO) and molecular weights (249.31 g/mol) but differ in steric and electronic properties due to substitution position. The ortho-isomer has a density of 1.12 g/cm³ and a boiling point of 437.6°C at 760 mmHg , while the para-isomer exhibits a comparable density of 1.12 g/cm³ but may have a slightly different boiling point due to intermolecular packing effects . The ortho-methyl group creates a more sterically hindered environment, potentially affecting crystallization behavior, solubility in organic solvents, and metabolic stability .

Physicochemical Properties Isomer Comparison Formulation Science

Antimicrobial Activity Spectrum: Gram-Positive vs. Gram-Negative Differential

2'-Cyano-3-(2-methylphenyl)propiophenone exhibits differential antimicrobial activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . This 2-fold selectivity toward the Gram-positive strain is consistent with the compound's physicochemical properties and potential membrane interaction mechanisms. While comparative data for close analogs are not reported in the same study, class-level inference suggests that the ortho-methyl substitution may enhance membrane permeability in Gram-positive bacteria due to altered lipophilicity and steric profile [1].

Antimicrobial Activity Bacterial Strain Selectivity MIC Determination

Optimal Scientific and Industrial Use Cases for 2'-Cyano-3-(2-methylphenyl)propiophenone Based on Quantitative Evidence


Oncology Lead Optimization: Exploiting Ortho-Methyl Cytotoxicity

For medicinal chemistry teams developing novel anticancer agents, 2'-Cyano-3-(2-methylphenyl)propiophenone serves as a valuable scaffold for structure-activity relationship (SAR) studies. Its demonstrated cytotoxicity against MCF-7 (IC50 = 15 µM) and HeLa (IC50 = 20 µM) cell lines provides a baseline for analog synthesis. The ortho-methyl substitution, which enhances cytotoxic potency relative to unsubstituted analogs in related series [1], makes this compound a preferred starting point over the 2'-Cyano-3-phenylpropiophenone (CAS 898764-06-2) for programs seeking to optimize steric interactions with target proteins.

HIV Entry Inhibitor Discovery: CCR5 Antagonist Screening

The preliminary identification of 2'-Cyano-3-(2-methylphenyl)propiophenone as a CCR5 antagonist positions it as a research tool for investigating HIV entry inhibition mechanisms. Given the established role of CCR5 in HIV-1 infection, this compound can be used in cell-based viral entry assays to validate target engagement. Its distinct ortho-methyl substitution pattern may offer improved selectivity over generic propiophenones, warranting its inclusion in focused chemical libraries for CCR5 antagonist screening campaigns.

Antibacterial Drug Discovery: Gram-Positive Selective Lead Exploration

The 2-fold higher potency of 2'-Cyano-3-(2-methylphenyl)propiophenone against Staphylococcus aureus (MIC = 32 µg/mL) compared to Escherichia coli (MIC = 64 µg/mL) indicates a preferential activity toward Gram-positive pathogens. This selectivity profile supports its use as a chemical probe in antibiotic discovery programs focused on MRSA or other drug-resistant Gram-positive infections. The compound can be employed in mechanism-of-action studies to identify bacterial targets susceptible to ortho-methyl substituted propiophenones.

Chemical Biology Tool Compound: Probing Steric Effects in Cellular Assays

The unique combination of a 2'-cyano group and ortho-methyl substitution creates a sterically and electronically distinct chemical probe. Researchers investigating protein-ligand interactions, enzyme inhibition mechanisms, or cellular pathway modulation can utilize 2'-Cyano-3-(2-methylphenyl)propiophenone as a tool compound to explore the impact of ortho-substitution on target engagement. Its physicochemical properties (density 1.12 g/cm³, boiling point 437.6°C) [1] are well-defined, facilitating reproducible experimental design.

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